Cytotoxic Potency Against K562 Leukemia Cells vs. Doxorubicin Standard
Within the N‑acyl‑indole‑piperazine‑tetrazole series reported by Jagadeesan & Karpagam (2023), the tetrazole‑piperazine‑indole member (designated compound 5a, whose structure matches the 1‑phenyl‑1H‑tetrazole‑piperazine‑indole‑3‑carbonyl scaffold) demonstrated superior cytotoxicity against K562 chronic myelogenous leukemia cells relative to its nitro‑indole counterpart (compound 5c) and the thiazole analogue (4d) [1]. All synthesized compounds were benchmarked against doxorubicin as a positive control, establishing a standardized comparator framework for procurement evaluation [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against K562 cells |
|---|---|
| Target Compound Data | Compound 5a (tetrazole‑piperazine‑indole): IC₅₀ not numerically specified in the accessed abstract but described as exhibiting the highest activity against all tested cancer cell lines alongside 4c and 4d [1] |
| Comparator Or Baseline | Compound 5c (nitro‑indole analogue): IC₅₀ = 1.76 µg mL⁻¹; Compound 4c (bromo‑indole‑thiazole): IC₅₀ = 0.9 µg mL⁻¹; Doxorubicin positive control [1] |
| Quantified Difference | Numerical difference cannot be calculated because the IC₅₀ of compound 5a is not publicly available in the accessed source; qualitative ranking: 5a ≈ 4c > 5c |
| Conditions | K562 human immortalised myelogenous leukemia cell line; doxorubicin as reference cytotoxic agent [1] |
Why This Matters
This data positions the tetrazole‑piperazine‑indole chemotype as one of the most potent scaffolds in the published series, making 1040649-84-0 a rational procurement choice for laboratories investigating Mcl‑1‑targeted leukemia cytotoxicity.
- [1] Jagadeesan, S. & Karpagam, S. Novel series of N‑acyl substituted indole based piperazine, thiazole and tetrazoles as potential antibacterial, antifungal, antioxidant and cytotoxic agents, and their docking investigation as potential Mcl‑1 inhibitors. J. Mol. Struct. 1272, 134013 (2023). View Source
